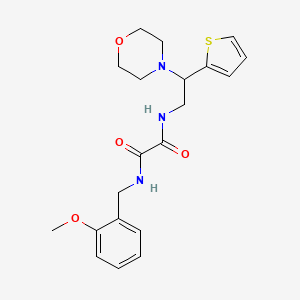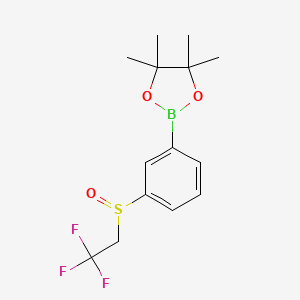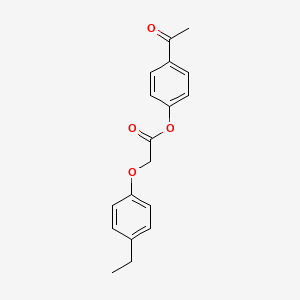![molecular formula C18H17N3O6S B2452098 N-[5-(3,5-二甲氧基苯基)-1,3,4-恶二唑-2-基]-2-甲磺酰基苯甲酰胺 CAS No. 896268-72-7](/img/structure/B2452098.png)
N-[5-(3,5-二甲氧基苯基)-1,3,4-恶二唑-2-基]-2-甲磺酰基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a 3,5-dimethoxyphenyl group, an oxadiazole ring, and a methylsulfonylbenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
科学研究应用
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as an inhibitor or modulator of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the oxadiazole ring.
作用机制
The mechanism of action of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
4-bromo-N-(3,5-dimethoxyphenyl)benzamide: A derivative with similar structural features but different biological activity.
3,5-dimethoxyphenyl glycosides: Compounds with a similar phenyl group but different functional groups and applications.
Uniqueness
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and methylsulfonylbenzamide moiety contribute to its versatility in various reactions and applications, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-12-8-11(9-13(10-12)26-2)17-20-21-18(27-17)19-16(22)14-6-4-5-7-15(14)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGITDGBUWPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2452018.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)
![N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2452022.png)
![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)
![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)
![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)

![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)


